3-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide
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Overview
Description
3-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide is an organic compound that features a benzamide core substituted with a chloro group and a hydroxy-tetrahydronaphthalenyl moiety
Scientific Research Applications
3-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as improved thermal stability or conductivity.
Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules, providing insights into their mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: This can be achieved by reacting 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Hydroxy-Tetrahydronaphthalenyl Moiety: This step involves the reaction of the benzamide with 2-hydroxy-1,2,3,4-tetrahydronaphthalene in the presence of a suitable base to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The hydroxy group could form hydrogen bonds with target molecules, while the chloro group might participate in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2-hydroxybenzyl)benzamide
- 3-chloro-N-(2-hydroxyphenyl)benzamide
- 3-chloro-N-(2-hydroxyethyl)benzamide
Uniqueness
3-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide is unique due to the presence of the hydroxy-tetrahydronaphthalenyl moiety, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can lead to different biological activities and material properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-chloro-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-16-7-3-6-14(10-16)17(21)20-12-18(22)9-8-13-4-1-2-5-15(13)11-18/h1-7,10,22H,8-9,11-12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZCECXFGTUFOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC(=CC=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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